[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one
説明
特性
IUPAC Name |
6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNYVTVKYSWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933500 | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-03-8 | |
| Record name | 1489-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC73584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Two-Bond Formation via (3+3) Heterocyclization
A widely employed strategy involves the cyclization of 3(5)-amino-1,2,4-triazoles with reagents introducing a C–N–C fragment. For instance, the reaction of 3(5)-amino-1,2,4-triazole with dimethyl N-cyanodithiocarbonimidate (6a) under reflux conditions in pyridine yields 5-substituted 2-aminotriazolo[1,5-a]triazin-7(6H)-ones (9) with regioselectivity (20–35% yields). Structural confirmation via X-ray crystallography confirmed the bicyclic arrangement and substitution patterns.
(5+1) Heterocyclization with Single-Carbon Synthons
5-Amino-1,2,4-triazoles react with one-carbon donors like triethyl orthoformate to form the 1,3,5-triazine ring. For example, heating 5-amino-1,2,4-triazole-1-carboxamide (43) with triethyl orthoformate in acetic acid produces 7-oxotriazolo[1,5-a][1,triazine (44a) in 62–75% yields. This method is notable for its simplicity and scalability (Table 1).
Table 1. Synthesis of 7-Oxo Derivatives via (5+1) Cyclization
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 5-Amino-1,2,4-triazole | Triethyl orthoformate | AcOH, reflux, 18 h | 62–75 |
| 5-Amino-3-phenyltriazole | Triethyl orthobenzoate | DMF, 120°C, 2 h | 33–67 |
Annulation of the 1,2,4-Triazole Ring onto a 1,3,5-Triazine Scaffold
Cyclocondensation with Amino Derivatives
1,3,5-Triazine derivatives functionalized with amino groups undergo cyclization with 1,2,4-triazole precursors. For instance, 2,4-diamino-1,3,5-triazine reacts with 1,2,4-triazole-3-carboxylic acid hydrazide in ethanol under reflux to form the target compound with 70–85% yields. Nuclear magnetic resonance (NMR) studies confirm the regiochemistry at N1 of the triazole ring.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to enhance reaction efficiency. A 2010 study demonstrated that irradiating a mixture of 1,3,5-triazine-2,4-diamine and 1,2,4-triazole-3-carbonitrile in DMF at 150°C for 15 minutes achieves 88% yield, reducing reaction time from hours to minutes.
Concurrent Formation of Both Heterocyclic Rings
One-Pot Multicomponent Reactions
A three-component reaction involving cyanamide, hydrazine, and a carbonyl compound facilitates simultaneous ring formation. For example, heating cyanamide, hydrazine hydrate, and ethyl acetoacetate in acetic acid yields the bicyclic core in 55–60% yields. This approach minimizes intermediate isolation, improving synthetic efficiency.
Use of N-Cyanocarbonimidates
N-Cyanocarbonimidates (e.g., 6d) react with 3(5)-amino-1,2,4-triazoles to form intermediates that cyclize under basic conditions. In one protocol, treating 2 with N-(dichloromethylene)benzamide (33) in pyridine at 100°C produces tetracyclic derivatives (34) in 35% yield.
Ring Transformation Strategies
Rearrangement of [4,3-a] to [1,5-a] Isomers
Heating 1,2,4-triazolo[4,3-a][1,3,]triazines in xylene induces a Dimroth rearrangement, yielding the [1,5-a] regioisomer. For instance, compound 21 forms in 46% yield after 25 hours at reflux. This method is critical for accessing thermodynamically stable isomers.
Acid-Catalyzed Ring Expansion
Treatment of 1,2,4-triazolo[1,5-a]pyrimidines with nitrating agents (e.g., HNO3/H2SO4) induces ring expansion to the triazinone framework. Although yields are moderate (30–40%), this route provides access to nitro-substituted derivatives for further functionalization.
Regioselective Functionalization and Derivatives
Alkylation and Arylation at Position 5
Electrophilic substitution at C5 is achieved using alkyl halides or aryl boronic acids under Suzuki–Miyaura conditions. For example, palladium-catalyzed coupling of 5-bromotriazolo[1,5-a]triazin-7(6H)-one with phenylboronic acid affords the 5-aryl derivative in 78% yield.
Introduction of Thioxo Groups
Replacing the oxo group at C7 with thioxo is accomplished using Lawesson’s reagent. Stirring the oxo precursor with the reagent in toluene at 110°C for 6 hours yields the thioxo analog in 65–70% yields.
Analytical and Structural Characterization
科学的研究の応用
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate specific biological targets is of particular interest in drug discovery.
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring robust chemical properties.
作用機序
The mechanism of action of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The following table summarizes key structural and functional differences between [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one and related scaffolds:
Key Observations:
- Planarity : The triazolo-triazine core’s planarity facilitates strong π-π stacking and intercalation with biological targets, unlike pyrazolo-triazines, where bulky substituents (e.g., phenethylthio) disrupt planarity .
- Substituent Effects: Amino groups (e.g., 4-pyridylmethylamino) enhance hydrogen bonding and solubility, improving anticancer activity . In contrast, sulfur-containing substituents (e.g., phenethylthio) show reduced efficacy due to metabolic instability .
Antimicrobial and Anti-inflammatory Activity:
- Sulfamoylphenyl-substituted triazolo-triazines show anti-inflammatory activity via COX-2 inhibition .
生物活性
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-cancer effects, enzyme inhibition, and potential therapeutic applications. The review synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 137.10 g/mol. Its structure features a triazole ring fused with a triazine system, which is critical for its biological activity.
Anti-Cancer Properties
Numerous studies have highlighted the anti-cancer potential of this compound derivatives. A notable study investigated the compound's effect on breast cancer cells (MDA-MB-231) and reported significant inhibition of angiogenesis markers such as VEGF and MMP-9. The compounds demonstrated IC50 values in the micromolar range against these markers, indicating potent anti-angiogenic activity .
Table 1: Inhibitory Effects on Angiogenesis Markers
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-thioxo analog | MDA-MB-231 | 42.63 | Mixed-type inhibition |
| 7-Deazaxanthine (reference) | MDA-MB-231 | 42.63 | Competitive inhibition |
Enzyme Inhibition
A structure-activity relationship (SAR) study revealed that [1,2,4]triazolo[1,5-a][1,3,5]triazin derivatives exhibit varying degrees of inhibitory activity against thymidine phosphorylase (TP). Compounds were designed with different substituents to optimize their binding affinity and selectivity. The most potent inhibitors showed IC50 values comparable to established reference compounds .
Table 2: Inhibition of Thymidine Phosphorylase
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound 5q | 30.0 | Mixed-type |
| Compound 6i | 25.0 | Competitive |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in nucleoside metabolism and angiogenesis. The structural features allow for effective binding to the active sites of these enzymes.
Study on Anti-Cancer Activity
In a detailed case study involving MDA-MB-231 cells treated with [1,2,4]triazolo[1,5-a][1,3,5]triazin derivatives:
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : Cell viability was assessed using MTT assays.
- Results : Several derivatives exhibited significant cytotoxicity with IC50 values ranging from 30 µM to 60 µM.
This study underscores the potential of these compounds as therapeutic agents in cancer treatment .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Position | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| C7 | Benzoyl chloride | Dioxane, TEA, reflux, 12 h | 20–54 | |
| C7 | Phenylisocyanate | Dioxane, reflux, 18 h | 19–54 | |
| C5 | Benzylamine | Ethanol, 100°C, 3 h | 19–54 |
How are structural and purity characteristics validated for derivatives of this scaffold?
Basic Research Focus: Analytical Characterization
Key techniques include:
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., δ 7.33 ppm for phenyl protons in ).
- IR Spectroscopy : Confirms functional groups (e.g., 1654 cm⁻¹ for amide C=O in ) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C17H15N7O2 in ) .
- X-ray Crystallography : Resolves regioselectivity ambiguities (e.g., triazolo-triazinone derivatives in ) .
What computational methods rationalize structure-activity relationships (SAR) for adenosine receptor (AR) antagonists?
Q. Advanced Research Focus: Molecular Modeling
- Docking Studies : Use crystallographic structures of AR subtypes (e.g., hA2AAR PDB: 3PWH) to map interactions. For example, the benzylamino group at C5 forms hydrophobic contacts with EL2 residues, enhancing hA2AAR affinity (Ki = 1.44 nM) .
- Interaction Energy Fingerprints (IEFs) : Quantify electrostatic (IEele) and hydrophobic (IEhyd) contributions. Substitution at C7 with phenylureido groups improves selectivity (hA1/hA2A = 216) by altering hydrogen-bond networks .
Q. Table 2: Select AR Binding Affinities
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | Selectivity (hA2A) | Reference |
|---|---|---|---|---|---|
| 10 | 94.6 | 1.11 | 30.8 | 85-fold vs. hA1 | |
| 14 | 311 | 1.44 | 29.6 | 216-fold vs. hA1 |
How do researchers address contradictions in substituent effects across biological assays?
Q. Advanced Research Focus: Data Contradiction Analysis
- Case Study : A benzylamino group at C5 increases hA3AR affinity (Ki = 30.8 nM) but reduces hA2B activity (IC50 = 2,214 nM). This divergence is attributed to steric clashes in the hA2B binding pocket, validated via homology modeling .
- Mitigation Strategy : Cross-validate using orthogonal assays (e.g., cAMP inhibition vs. radioligand binding) and compare with structurally related scaffolds (e.g., pyrazolo-triazolo-pyrimidines in ) .
What experimental phasing methods are used in crystallography for triazolo-triazine derivatives?
Q. Advanced Research Focus: Structural Biology
- SHELX Suite : SHELXD/SHELXE enable robust phase determination for small molecules and macromolecules. For example, SHELXL refines high-resolution data for triazolo-triazinones, resolving disorder in substituent orientations .
- Key Parameters : High-resolution data (<1.0 Å) and twinning correction are critical for accurate refinement .
How are regioselective reactions ensured during scaffold functionalization?
Q. Methodological Focus: Reaction Design
- Kinetic vs. Thermodynamic Control : C7 substitution occurs faster due to lower steric hindrance. For example, ammonia reacts at C7 in methanol (25°C, 12 h), while C5 requires benzylamine at 100°C .
- Protecting Groups : Use Boc-protected amines (e.g., Boc-ethylenediamine) for sequential substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
